N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide -

N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide

Catalog Number: EVT-4736033
CAS Number:
Molecular Formula: C22H19ClN2O3
Molecular Weight: 394.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-methoxyl-4-chlorphenyl)-4-[(7-chloro-4-quinoline) amino] benzamide

Compound Description: This compound acts as both a protein kinase inhibitor and a histone deacetylase inhibitor. It demonstrates potential in treating diseases stemming from protein kinase dysregulation. []

Relevance: This compound shares a similar scaffold with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, specifically the "N-(substituted phenyl)-4-(substituted amino)benzamide" core structure. Both compounds possess halogen substitutions on the benzamide ring and an aromatic ring linked to the nitrogen at the 4-position. The variations lie in the specific substituents on these rings. []

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Compound Description: This compound is synthesized through a three-step process starting from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline. The synthesis is reported to be efficient and suitable for industrial production. []

Relevance: This compound and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide both belong to the benzamide family and share a "3-substituted-4-chloro-N-(substituted phenyl)benzamide" core. Similarities include the 3,4-disubstitution pattern on the benzamide ring and a chlorine substituent at the 3-position of the connected phenyl ring. []

3-Chloro-N-(3-methylphenyl)benzamide

Compound Description: The crystal structure of this compound reveals a dihedral angle of 77.4° between the benzoyl and aniline rings. The meta-chloro substituent on the benzoyl ring is oriented syn to the C=O bond. []

Relevance: Both this compound and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide are categorized as substituted benzamides. They share a "3-chloro-N-(substituted phenyl)benzamide" structure, with variations in the substituents on the benzamide and phenyl rings. []

4-Chloro-N-(3-methylphenyl)benzamide

Compound Description: Structural analysis of this compound shows a small dihedral angle (12.4°) between the aromatic rings, indicating near planarity. The crystal packing is primarily stabilized by N—H⋯O hydrogen bonds, forming chains along the c-axis. []

Relevance: This compound and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide are both part of the chloro-substituted benzamide class. They share a "4-chloro-N-(substituted phenyl)benzamide" core structure. []

4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582)

Compound Description: D01-4582 is an α4β1 integrin antagonist. Research has shown significant interindividual variability in its pharmacokinetics within beagles. This variability is linked to albumin genetic polymorphisms, specifically the G1075T and A1422T SNPs, which lead to amino acid changes impacting D01-4582 binding affinity. [, ]

Relevance: D01-4582, while structurally more complex, contains a "3-chloro-4-substituted benzamide" moiety similar to N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide. Both compounds feature a chlorine atom at the 3-position and an amide linkage at the 4-position of the benzamide ring. [, ]

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a cannabinoid CB2 antagonist recognized for its sub-nanomolar binding affinity. The amide group is crucial for both its affinity and efficacy. []

Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, SR144528 possesses a "4-chloro-3-methylphenyl" substituent, mirroring the substitution pattern on the phenyl ring of the target compound. []

N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

Compound Description: NACPA is investigated for its potential as an immune modulator, particularly when administered orally. It exhibits a longer elimination half-life and higher bioavailability compared to its parent compound, 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA). It accumulates preferentially in the spleen and shows promising results in inhibiting lymphocyte proliferation and function. []

Relevance: NACPA and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide both belong to the "3-chloro-N-substituted benzamide" family. The shared structural features include the chlorine atom at the 3-position of the benzamide ring and a substituted nitrogen attached to the carbonyl group. They differ in the nature of the N-substituents. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl) amino]sulfonyl]benzamide

Compound Description: This compound has been identified in both its anhydrous and hydrated forms, including a specific monohydrate tetrahemihydrate and various hydrates. The development of these forms is relevant to optimizing pharmaceutical formulations and their associated properties. [, ]

Relevance: This compound, although structurally distinct, shares the common feature of a substituted benzamide with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide. The benzamide ring in both compounds carries various substituents, illustrating a degree of structural similarity within this chemical class. [, ]

4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

Compound Description: This compound, 14C-batanopride, was synthesized in seven steps and has a radiochemical purity of 95.6% and a specific activity of 29.8 μCi/mg. []

Relevance: 14C-batanopride shares a "4-amino-5-chloro-2-substituted-N-(2-diethylaminoethyl) benzamide" core with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide. The structural similarities are in the substitution pattern on the benzamide ring and the presence of a diethylaminoethyl group on the amide nitrogen. []

4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

Compound Description: ML-1035 is a 5-hydroxytryptamine (5HT3) receptor antagonist. It undergoes metabolic interconversion with its sulfide and sulfone metabolites, exhibiting complex pharmacokinetics in rats. [, ]

Relevance: ML-1035 and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide are both substituted benzamides, sharing a "4-amino-5-chloro-2-substituted-N-[2-(diethylamino)ethyl]benzamide" core. [, ]

2-allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

Compound Description: This compound exhibits antitussive activity and other pharmacological properties. It was synthesized to improve the antitussive potency of 2-allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide. []

Relevance: 264CP and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide share a "2-substituted-4-chloro-N-(substituted ethyl)benzamide" scaffold. Both have a chlorine atom at the 4-position of the benzamide ring and an ethylamine substituent on the amide nitrogen. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)

Compound Description: AACBA (also known as GSK314181A) is a P2X7 receptor antagonist. It shows potential as an anti-inflammatory and analgesic agent. []

Relevance: AACBA and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide belong to the same class of substituted benzamides, both possessing a chlorine substituent on the benzamide ring. The positioning of the chlorine and the nature of the other substituents on the benzamide core differ. []

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

Compound Description: Compound 3i exhibits potent inhibitory effects against h-NTPDase1, with an IC50 value of 2.88 ± 0.13 μM. []

Relevance: While structurally different from N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, compound 3i shares the characteristic of a 4-chloro-substituted aromatic ring linked to a sulfonamide moiety. This structural motif highlights a common feature in designing enzyme inhibitors. []

4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrakis(N-(2-((4-methylphenyl)sulfonamido)ethyl)benzamide) (TCPP-TER)

Compound Description: TCPP-TER is a photosensitizer that effectively targets the endoplasmic reticulum (ER). When encapsulated in reduction-sensitive nanoparticles (Ds-sP NPs) and irradiated with near-infrared light, it leads to enhanced immunogenic cell death (ICD) by inducing ER stress. This approach shows promise in cancer immunotherapy. []

Relevance: Although structurally diverse from N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, TCPP-TER contains a benzamide moiety with a "4-methylphenyl" substitution on the sulfonamide group, highlighting the relevance of this structural motif in biological activity. []

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

Compound Description: BRL 20596 is an anilide derivative that lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. It suggests anilides may have similar affinities for central dopamine receptors as substituted benzamides. [, ]

Relevance: BRL 20596 is structurally analogous to N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, specifically related through the reversal of the amide bond. This similarity in structure, despite the reversed amide bond, suggests potential similarities in their binding to dopamine receptors. [, ]

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: This compound exhibits potent neuroleptic activity with a higher ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide. It is considered a promising drug candidate for treating psychosis with potentially fewer side effects. []

Relevance: YM-09151-2 and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide belong to the "chloro-methoxy substituted benzamide" family. Both have a chlorine and a methoxy group on the benzamide ring, suggesting possible overlapping pharmacological profiles. []

4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

Compound Description: Compound 57b demonstrates potent in vivo gastric emptying activity, comparable to AS-4370 (its citrate). Notably, it lacks dopamine D2 receptor antagonistic activity, differentiating its pharmacological profile. []

Relevance: 57b, while structurally more complex, shares the "4-amino-5-chloro-2-ethoxybenzamide" core structure with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide. This similarity highlights the importance of this specific substitution pattern for gastric motility activity. []

4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide (3)

Compound Description: This compound is a metabolite of mosapride, a potential gastroprokinetic agent. Its serotonin-4 receptor binding affinity was found to be lower than that of mosapride. []

Relevance: Compound 3 shares the "4-amino-5-chloro-2-ethoxybenzamide" core structure with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, emphasizing the significance of this core in the context of gastroprokinetic activity. []

(–)-(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyl)oxybenzamide monohydrochloride tetrahemihydrate (E3620 tetrahemihydrate)

Compound Description: E3620 is a novel benzamide gastroprokinetic agent. Its tetrahemihydrate form has been characterized to understand the role of water incorporation in its crystal lattice. This characterization is important for optimizing drug formulation and improving its pharmaceutical properties. []

Relevance: E3620 tetrahemihydrate, like N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, belongs to the benzamide class of compounds. Despite structural differences in the substituents, their shared benzamide core suggests they might exhibit some common pharmacological properties. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: AN-024 is synthesized using a multi-step process starting from 4-methyl-2-nitro-aniline. The synthesis involves several intermediate compounds, highlighting the complexity of creating this molecule. []

Relevance: While structurally different from N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, AN-024 also contains a substituted benzamide core, specifically a "N-phenyl benzamide" moiety, highlighting the prevalence of this structure in medicinal chemistry. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a key metabolite of the B-cell lymphoma-2 (Bcl-2) protein inhibitor, venetoclax (ABT-199). It is formed primarily through nitro reduction, likely facilitated by gut bacteria. []

Relevance: Although structurally complex, M30 shares a substituted benzamide core with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, highlighting the presence of this core structure in diverse pharmacological contexts. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 represents a major, and unusual, metabolite of venetoclax (ABT-199) in humans. It is formed primarily by CYP3A4-mediated oxidation followed by cyclization. Its presence in humans is disproportionately high compared to preclinical species. []

Relevance: Although M27 is a complex molecule, it shares a substituted benzamide core with N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, showcasing the diverse metabolic pathways that can modify this core structure. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: Compound 1f exhibits a rapid, concentration-dependent bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a bactericidal agent. []

Relevance: This compound and N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide belong to the substituted benzamide class, both containing a chlorine atom on the benzamide ring. They differ in the position of the chlorine substituent and the nature of the other substituents on the benzamide core. []

4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride (Compound 1)

Compound Description: Compound 1, an N-phenylbenzamide bis(2-aminoimidazoline) derivative, displays trypanocidal activity. It acts by disrupting the Trypanosoma brucei kinetoplast through its interaction with AT-rich DNA. []

Relevance: While structurally distinct from N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide, compound 1 highlights the biological activity associated with the broader N-phenylbenzamide class. This comparison underlines the diverse applications of benzamide derivatives in medicinal chemistry. []

Properties

Product Name

N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C22H19ClN2O3/c1-15-7-10-18(13-20(15)23)25-22(27)16-8-11-17(12-9-16)24-21(26)14-28-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,26)(H,25,27)

InChI Key

FRPSRXCRUSNYDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.